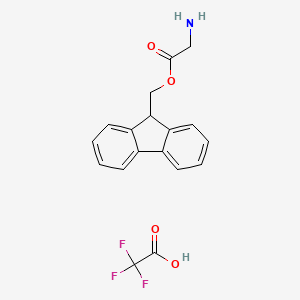

![molecular formula C12H16N2O3S2 B2974992 Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 893369-87-4](/img/structure/B2974992.png)

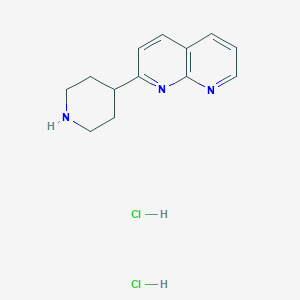

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. For “Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate”, the molecular weight is 551.71 .Applications De Recherche Scientifique

Multi-Component Synthesis of Heterocycles

A study by Raja and Perumal (2006) details a five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate and other reactants to synthesize diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This process demonstrates the compound's utility in creating complex heterocyclic structures through a tandem Mannich-enamine-substitution sequence, showcasing its role in facilitating diverse synthetic pathways in organic chemistry (Raja & Perumal, 2006).

Synthesis of Thiazoles and Their Fused Derivatives

Wardkhan et al. (2008) utilized a related compound in synthesizing thiazoles and their fused derivatives with antimicrobial activities. The study highlights the compound's reactivity towards various reagents to yield a range of derivatives, further emphasizing its importance in synthesizing compounds with potential biological applications (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Domino Annulation for Synthesis of Thienothiopyrans

Indumathi, Perumal, and Menéndez (2010) reported a L-proline-catalyzed three-component reaction using ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, a compound similar in functional group arrangement, to synthesize highly substituted thieno[3,2-c]thiopyran derivatives. This work showcases the compound's utility in one-pot reactions leading to products with multiple stereocenters, underlining its versatility in stereoselective synthesis (Indumathi, Perumal, & Menéndez, 2010).

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities .

Mode of Action

It is known that thieno[3,2-d]pyrimidines interact with biological targets through various mechanisms, depending on their specific structural features .

Biochemical Pathways

Thieno[3,2-d]pyrimidines, in general, are known to interact with multiple biochemical pathways, leading to diverse downstream effects .

Result of Action

Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities, suggesting a range of potential effects .

Propriétés

IUPAC Name |

ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-3-14-11(16)10-8(5-6-18-10)13-12(14)19-7-9(15)17-4-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOSEUXVVVVGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)

![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)

![2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)

![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2974918.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide](/img/structure/B2974920.png)

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)